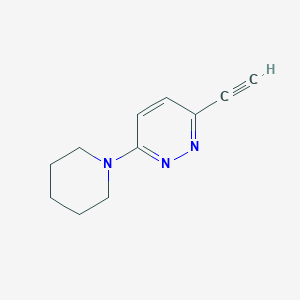

3-Ethynyl-6-(piperidin-1-yl)pyridazine

Description

Overview of Pyridazine (B1198779) Core in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. researchgate.net Its unique physicochemical properties, such as weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen-bonding, make it an attractive scaffold for drug design. nih.gov These characteristics allow for favorable interactions with biological targets and can improve pharmacokinetic profiles. nih.gov The inherent polarity of the pyridazine core can also lead to lower cytochrome P450 inhibitory effects and a reduced potential for interaction with the cardiac hERG potassium channel, which are desirable features in drug development. nih.gov

The versatility of the pyridazine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include antihypertensive, analgesic, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. scirp.orgsarpublication.com This wide range of pharmacological effects has led to the development of several clinically significant drugs. Notable examples include:

Minaprine : An atypical antidepressant. nih.gov

Relugolix : A gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.gov

Deucravacitinib : An allosteric inhibitor of tyrosine kinase 2 (TYK2). nih.gov

Endralazine : An antihypertensive agent. scirp.org

The pyridazine nucleus can be readily functionalized at various positions, allowing chemists to modulate the biological activity and pharmacokinetic properties of the resulting compounds. This structural flexibility has made it a continued focus of research in the quest for new and improved therapeutic agents.

| Drug Name | Therapeutic Class | Year of Note |

|---|---|---|

| Minaprine | Atypical Antidepressant | Approved in France in 1972 nih.gov |

| Relugolix | GnRH Receptor Antagonist | - |

| Deucravacitinib | TYK2 Inhibitor | - |

| Endralazine | Antihypertensive | Clinically approved scirp.org |

| Hydralazine | Antihypertensive | Approved by FDA in 1953 nih.gov |

Rationale for Investigating 3-Ethynyl-6-(piperidin-1-yl)pyridazine Analogues

The investigation into analogues of this compound is driven by a strategic approach in medicinal chemistry that combines a known biologically active scaffold with a versatile functional group. The 6-(piperidin-1-yl)pyridazine moiety is a recognized structural motif in pharmacologically active compounds. For instance, derivatives containing a piperidinyl or piperazinyl group attached to a pyridazine ring have been explored for various therapeutic targets, including as muscarinic acetylcholine (B1216132) receptor (M4) antagonists for potential use in treating neurological disorders.

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a common component in many approved drugs. Its inclusion can influence a molecule's lipophilicity, basicity, and conformational rigidity, thereby affecting its binding affinity to target proteins and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The combination of a piperidine ring with the pyridazine core has been shown to yield compounds with significant biological activity. jocpr.comresearchgate.net

The introduction of an ethynyl (B1212043) (acetylene) group at the 3-position of the pyridazine ring is a key element of the rationale. The ethynyl group is a small, rigid, and linear functional group that has been widely utilized in drug discovery. nih.gov Its unique electronic and steric properties can lead to several advantages:

Target Interaction: The ethynyl group can act as a hydrogen bond acceptor or engage in other non-covalent interactions with a target protein, potentially enhancing binding affinity and potency.

Metabolic Stability: It can block a site of metabolism, thereby increasing the half-life of a drug.

Structural Probe: As a rigid linker, it can be used to orient other functional groups in a specific and predictable manner to optimize interactions with a binding site.

Bioorthogonal Handle: The terminal alkyne can be used in "click chemistry" reactions, which are valuable for creating more complex molecules or for use in chemical biology to identify molecular targets. nih.gov

Therefore, the rationale for investigating this compound analogues is based on the principle of molecular hybridization. By combining the established 6-(piperidin-1-yl)pyridazine scaffold with the versatile ethynyl group, researchers aim to explore new chemical space and develop novel compounds with potentially enhanced potency, selectivity, and improved drug-like properties for a variety of therapeutic targets.

| Structural Moiety | Rationale in Drug Design |

|---|---|

| Pyridazine Core | Biologically active scaffold with favorable physicochemical properties. nih.gov |

| Piperidine Substituent | Influences lipophilicity, basicity, and ADME properties. nih.gov |

| Ethynyl Group | Enhances target interaction, improves metabolic stability, and acts as a structural probe. nih.gov |

Historical Context of Related Heterocyclic Compounds in Drug Discovery

The history of heterocyclic chemistry is deeply intertwined with the development of organic chemistry and medicine, dating back to the 19th century. Early discoveries, such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) in 1832, laid the groundwork for this vast field. wikipedia.org The recognition that many naturally occurring, biologically active compounds contained heterocyclic rings spurred intense research into their synthesis and properties.

Heterocyclic compounds are now recognized as being pervasive in life sciences and technology, forming the structural basis for a majority of drugs. wikipedia.org It is estimated that over 85% of all biologically active chemical compounds contain a heterocycle. researchgate.net Nitrogen-containing heterocycles are particularly prominent, being present in approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). wikipedia.org

The importance of heterocycles in medicine is exemplified by numerous drug classes:

Alkaloids: Naturally occurring compounds like morphine and quinine (B1679958) have been used for centuries.

Antibiotics: The discovery of penicillin, with its β-lactam ring, revolutionized the treatment of bacterial infections.

Nucleic Acids: The fundamental building blocks of DNA and RNA are based on purine (B94841) and pyrimidine (B1678525) heterocycles.

Vitamins and Hormones: Many essential vitamins and hormones have heterocyclic structures.

The development of synthetic methodologies has allowed for the creation of a vast array of novel heterocyclic compounds with diverse pharmacological activities, leading to treatments for a wide range of diseases, from infections and cancer to cardiovascular and central nervous system disorders. The ongoing exploration of heterocyclic scaffolds like pyridazine continues this long tradition of innovation in the search for new medicines.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-ethynyl-6-piperidin-1-ylpyridazine |

InChI |

InChI=1S/C11H13N3/c1-2-10-6-7-11(13-12-10)14-8-4-3-5-9-14/h1,6-7H,3-5,8-9H2 |

InChI Key |

OSRKOPYIJIWHNZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NN=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 6 Piperidin 1 Yl Pyridazine and Its Analogues

General Synthetic Strategies for Pyridazine (B1198779) Scaffolds

The formation of the pyridazine heterocyclic system is a cornerstone of synthetic organic chemistry, with numerous methods developed for its construction. These strategies often involve the formation of the dinitrogen bond within the six-membered ring through cycloaddition or condensation reactions.

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for synthesizing pyridazines. This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkene or alkyne. nih.govscripps.edunih.gov The reaction proceeds through an initial cycloaddition, followed by a retro-Diels-Alder reaction that expels a molecule of nitrogen gas to form the aromatic pyridazine ring. nih.gov

This methodology is highly versatile and has been adapted for various applications, including DNA-encoded library synthesis. nih.govscripps.edu The regioselectivity of the reaction can be controlled by the nature of the substituents on both the tetrazine and the dienophile. organic-chemistry.org For instance, the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers can provide functionalized pyridazines with high regiocontrol. nih.gov

Table 1: Examples of Inverse Electron Demand Diels-Alder Reactions for Pyridazine Synthesis

| Diene (Tetrazine) | Dienophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Optically active enol ether | Substituted 1,2-diazine | Room temperature | nih.gov |

| 3-Phenyl-1,2,4,5-tetrazine | Ynamine | Amino-substituted pyridazine | No activator needed | organic-chemistry.org |

| DNA-linked 1,2,4,5-tetrazine | Alkene | DNA-linked pyridazine | DMSO/water, 20 °C | scripps.edu |

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers efficient pathways to pyridazine derivatives through various cyclization strategies. semanticscholar.orgwikipedia.org Copper and palladium are among the most commonly used metals for these transformations. For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. nih.gov The choice of solvent can be critical; for instance, using acetonitrile (B52724) may favor the dihydropyridazine, while acetic acid can lead directly to the aromatized pyridazine. nih.gov These methods are valued for their high functional group tolerance and mild reaction conditions. nih.gov Research has also focused on the synthesis and functionalization of related fused systems like imidazo[1,2-b]pyridazines using metal-catalyzed cross-coupling reactions. organic-chemistry.org

Annulation Reactions

Annulation reactions involve the construction of a ring onto a pre-existing molecular fragment. For pyridazine synthesis, a common approach is the [4+2] annulation of a four-atom component with a two-atom component. One such method involves the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, which provides a range of trisubstituted pyridazines in good yields. nih.gov Another strategy involves the reaction of pyridinium (B92312) ylides with trifluoroacetyl diazoester, which proceeds without the need for heavy metal catalysts to form highly functionalized 4-trifluoromethyl pyridazines. wikipedia.org These methods are noted for their broad substrate scope and tolerance of various functional groups. nih.govwikipedia.org

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen. A highly regioselective method for preparing pyridazine derivatives utilizes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. youtube.commdpi.comdntb.gov.ua In this inverse electron-demand approach, the electron-deficient triazine acts as the azadiene, reacting with the electron-rich ynamine dienophile. nih.gov This metal-free reaction proceeds under neutral conditions and provides direct access to a wide array of 6-aryl-pyridazin-3-amines with high yields and excellent functional group compatibility. youtube.commdpi.comnih.gov

Table 2: Aza-Diels-Alder Synthesis of 6-Aryl-pyridazin-3-amines

| 1,2,3-Triazine Substrate | 1-Propynylamine Substrate | Yield | Key Features | Reference |

|---|---|---|---|---|

| 6-Aryl-1,2,3-triazin-4-carboxylates | N,N-disubstituted-1-propynylamines | High | Highly regioselective, metal-free, neutral conditions | youtube.commdpi.com |

| Structurally diverse 1,2,3-triazines | Various 1-propynylamines | Good to High | Broad substrate scope, good functional group tolerance | nih.govkoreascience.kr |

C-C Bond Cleavage Methodologies

Less conventional, yet effective, strategies for pyridazine synthesis involve carbon-carbon bond cleavage. A notable example is the metal-free reaction of 1,3-dicarbonyl compounds and methyl ketones with hydrazine (B178648) hydrate. libretexts.org This approach leads to the formation of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones through an unexpected deacylation and cyclization process. nih.govlibretexts.org The reaction is economically and environmentally advantageous due to the use of simple, commercially available starting materials and the avoidance of metal catalysts. libretexts.org

Synthesis of the 3-Ethynyl Moiety

Once the 3-substituted-6-(piperidin-1-yl)pyridazine scaffold is assembled, the final step is the introduction of the ethynyl (B1212043) group at the 3-position. The most prominent and efficient method for this transformation is the Sonogashira cross-coupling reaction.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.comyoutube.com For the synthesis of 3-ethynylpyridazines, the typical precursor is a 3-halopyridazine, most commonly a 3-bromo or 3-chloropyridazine.

The general reaction involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction mechanism includes the oxidative addition of the halopyridazine to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I), and base), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

A common strategy involves using a silylated alkyne, such as trimethylsilylacetylene (B32187) (TMSA), which can be coupled under standard Sonogashira conditions. koreascience.kr The resulting TMS-protected ethynylpyridazine can then be easily deprotected using a mild base like potassium carbonate in methanol (B129727) or a fluoride (B91410) source to reveal the terminal alkyne.

A plausible route to 3-Ethynyl-6-(piperidin-1-yl)pyridazine would involve the Sonogashira coupling of a 3-halo-6-(piperidin-1-yl)pyridazine intermediate with a terminal alkyne. Studies on the coupling of 2-amino-3-bromopyridines provide a close precedent and demonstrate the feasibility of this approach on a similar electron-rich heterocyclic system. wikipedia.org

Table 3: Optimized Conditions for Sonogashira Coupling of Amino-bromopyridines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | wikipedia.org |

| Ligand | PPh₃ (5 mol%) | wikipedia.org |

| Co-catalyst | CuI (5 mol%) | wikipedia.org |

| Base | Et₃N | wikipedia.org |

| Solvent | DMF | wikipedia.org |

| Temperature | 100 °C | wikipedia.org |

| Yields | 72% - 96% | wikipedia.org |

This methodology provides an effective and high-yielding route to introduce the ethynyl functionality onto the pyridazine core, completing the synthesis of compounds like this compound. wikipedia.org

Sonogashira Coupling Strategies

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction has been widely applied in the synthesis of various heterocyclic compounds, including pyridazines.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition to the aryl halide. Concurrently, the terminal alkyne is activated by the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final alkynylated product and regenerates the palladium(0) catalyst.

For the synthesis of this compound, a plausible Sonogashira coupling strategy would involve the reaction of a 3-halo-6-(piperidin-1-yl)pyridazine precursor with a suitable alkyne source. The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. scirp.org

Table 1: Typical Catalysts and Conditions for Sonogashira Coupling of Heterocyclic Halides

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | scirp.org |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 95 | researchgate.net |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | Room Temp. - 120 | researchgate.net |

Precursor Synthesis and Ethynylation

The key precursor for the Sonogashira coupling approach is a 3-halo-6-(piperidin-1-yl)pyridazine. The synthesis of this intermediate is crucial and can be achieved from commercially available starting materials such as 3,6-dichloropyridazine (B152260). The synthesis of 3,6-dichloropyridazine itself is a well-established process. acs.org

The introduction of the ethynyl group at the 3-position is accomplished via the Sonogashira coupling of the 3-halo-6-(piperidin-1-yl)pyridazine intermediate. A common alkyne source for this transformation is trimethylsilylacetylene (TMSA), which provides a protected ethynyl group that can be subsequently deprotected under mild basic conditions.

The reaction conditions for the ethynylation step need to be carefully optimized to ensure high yields and avoid side reactions. The choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent all play a significant role in the efficiency of the coupling reaction.

Introduction of the 6-(Piperidin-1-yl) Substituent

The introduction of the piperidinyl group at the 6-position of the pyridazine ring is a key step in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. Halogens at these positions are good leaving groups in SNAr reactions. In the case of a 3,6-dihalopyridazine, substitution with an amine nucleophile like piperidine (B6355638) can occur.

The reaction of 3,6-dichloropyridazine with piperidine can lead to the formation of 3-chloro-6-(piperidin-1-yl)pyridazine. The regioselectivity of this reaction is an important consideration. The reaction conditions, such as temperature and solvent, can influence the outcome. For instance, heating 3,6-dichloropyridazine with piperidine in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) has been shown to be effective for the synthesis of related substituted pyridazines. nih.gov

The mechanism of the SNAr reaction involves the addition of the nucleophile (piperidine) to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (halide) restores the aromaticity of the ring and yields the substituted product. The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride being the most reactive, followed by chloride, bromide, and iodide in many cases. nih.govrsc.org

Amination Approaches

While SNAr is the most common method for the introduction of an amino group onto a pyridazine ring, other amination approaches could potentially be employed. These include palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. However, for an electron-deficient system like pyridazine, the SNAr reaction is often more facile and does not require a metal catalyst.

The direct C-H amination of the pyridazine ring is a more advanced and atom-economical approach, but it often requires specific directing groups and harsh reaction conditions, and regioselectivity can be a challenge.

Stereoselective Synthetic Routes

For the synthesis of the achiral target molecule, this compound, stereoselectivity is not a primary concern. However, if chiral analogs were to be synthesized, for example, by using a substituted chiral piperidine derivative, then the stereochemical integrity of the chiral center would need to be maintained throughout the synthetic sequence. The SNAr and Sonogashira coupling reactions are generally not expected to affect a stereocenter on the piperidine ring.

Advanced Synthetic Innovations for Diversification

Recent advances in synthetic organic chemistry offer innovative strategies for the functionalization and diversification of heterocyclic scaffolds like pyridazine. uni-muenchen.de These methods could be applied to further elaborate the this compound core.

Late-stage functionalization, which involves the modification of a complex molecule in the final steps of a synthesis, is a particularly attractive strategy. For the target molecule, the ethynyl group serves as a versatile handle for further transformations through reactions such as click chemistry (cycloadditions), further Sonogashira couplings to create extended π-systems, or reduction to the corresponding alkene or alkane.

Direct C-H functionalization of the pyridazine ring, although challenging, is an area of active research. uni-muenchen.de The development of new catalytic systems could enable the selective introduction of other functional groups onto the pyridazine core of this compound, allowing for the rapid generation of a library of analogs for various applications.

Characterization Techniques for Synthesized Analogues

The definitive identification and structural confirmation of this compound and its synthesized analogues rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information regarding the molecular structure, connectivity of atoms, functional groups, molecular weight, and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For pyridazine derivatives, both ¹H and ¹³C NMR are employed, often supplemented by two-dimensional (2D) techniques like COSY, HMQC, and HMBC to resolve complex structures and confirm assignments. nih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a compound like this compound, distinct signals are expected for the protons of the pyridazine ring, the piperidine ring, and the ethynyl group. The aromatic protons on the pyridazine ring typically appear as doublets in the downfield region. The protons of the piperidine ring exhibit characteristic multiplets in the aliphatic region, corresponding to the different chemical environments of the α, β, and γ protons. The acetylenic proton of the ethynyl group would typically appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule. The carbon atoms of the pyridazine ring resonate at lower field due to their aromatic and heteroaromatic nature. mdpi.com The carbons of the piperidine ring appear in the aliphatic region of the spectrum, while the two carbons of the ethynyl group have characteristic shifts in the range of 70-90 ppm.

Based on data from similar pyridazine structures, the expected chemical shifts can be summarized as follows mdpi.comrsc.org:

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridazine Ring Protons | 7.0 - 8.5 | 115 - 160 |

| Piperidine Protons (α to N) | 3.5 - 3.8 | 45 - 55 |

| Piperidine Protons (β, γ) | 1.5 - 1.8 | 20 - 30 |

| Ethynyl Proton (-C≡CH) | 3.0 - 3.5 | N/A |

| Ethynyl Carbons (-C≡CH) | N/A | 70 - 90 |

This is an interactive data table. Users can sort and filter the data as needed.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com It also provides structural information based on the fragmentation patterns of the molecule upon ionization. raco.cat For pyridazine derivatives, electrospray ionization (ESI) is a common technique that generates a protonated molecular ion [M+H]⁺. mdpi.comresearchgate.net

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation of pyridazine-containing ring systems often involves characteristic cleavages of the heterocyclic core and its substituents. nih.gov Common fragmentation pathways for analogues include the loss of the piperidine ring or parts of it, cleavage of the ethynyl group, and ruptures within the pyridazine ring itself. raco.catnih.gov

| Ion Type | Description | Expected m/z for C₁₁H₁₃N₃ |

| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | 187.11 |

| Protonated Molecule [M+H]⁺ | The intact molecule with an added proton. | 188.12 |

| Fragmentation Ions | Fragments resulting from the cleavage of bonds within the molecule. | Various |

This table presents expected mass-to-charge ratios (m/z) for the parent compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czliberty.edu For this compound and its analogues, the IR spectrum provides key diagnostic peaks that confirm the presence of the ethynyl, piperidinyl, and pyridazine moieties.

The most characteristic absorptions include the sharp C≡C stretch of the alkyne, the acetylenic C-H stretch, C-N stretching vibrations from both the piperidine and pyridazine rings, and various C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule. core.ac.ukresearchgate.net

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Alkyne | ≡C-H Stretch | 3250 - 3350 |

| Aromatic Ring | C=N / C=C Stretch | 1400 - 1600 |

| Amine (Piperidine) | C-N Stretch | 1000 - 1350 |

| Alkane (Piperidine) | C-H Stretch | 2850 - 3000 |

This interactive table outlines the key IR absorption bands for the compound's functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of synthesized compounds and for separating components in a mixture. helixchrom.comhelixchrom.com For pyridazine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov

This method typically uses a nonpolar stationary phase, such as an octadecylsilane (B103800) (C18) column, and a polar mobile phase. nih.gov A gradient elution using a mixture of acetonitrile and water, often with an acidic modifier like formic acid or a buffer, allows for the efficient separation of the target compound from any impurities or starting materials. helixchrom.comsielc.com Purity is assessed by detecting the eluting compounds with a UV detector, as the pyridazine ring is a strong chromophore, and integrating the peak area of the main component relative to the total peak area. nih.govnih.gov

| Parameter | Typical Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Acetonitrile / Water gradient |

| Detector | UV at ~250 nm |

| Flow Rate | 1.0 mL/min |

This table summarizes a typical set of HPLC conditions for purity analysis of pyridazine analogues. sielc.comnih.gov

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a compound in its solid state. This technique allows for the precise determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. weizmann.ac.il

| Parameter | Information Obtained | Example Data from an Analogue nih.gov |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/n |

| Bond Lengths | The distance between atomic nuclei. | N-N (pyridazine): ~1.35 Å |

| Bond Angles | The angle between three connected atoms. | C-N-C (piperidine): ~110-112° |

| Conformation | The spatial arrangement of atoms. | Piperidine ring in a chair conformation. |

This table illustrates the type of structural data obtained from an X-ray crystallography experiment, with example values from a similar structure.

Biological Activity and Preclinical Evaluation of 3 Ethynyl 6 Piperidin 1 Yl Pyridazine Analogues

In Vitro Biological Screening Platforms

The initial stages of drug discovery for pyridazine (B1198779) analogues often involve a variety of in vitro screening platforms to identify and characterize compounds with promising biological activity. These platforms range from large-scale automated screens to more focused assays designed to elucidate specific cellular or molecular effects.

High-Throughput Screening (HTS) Campaigns for Hit Identification

High-Throughput Screening (HTS) is a critical tool in modern drug discovery for identifying "hit" compounds from large chemical libraries. In the context of pyridazine analogues, HTS campaigns have been employed to screen for molecules that can modulate specific biological pathways. For instance, an HTS assay was utilized to identify a pyridazine derivative that activated a Survival of Motor Neuron 2 (SMN2) reporter. nih.gov This screen demonstrated the compound's ability to activate the reporter to 1700% of the dimethyl sulfoxide (B87167) (DMSO) control, with an EC50 value of 3.5 µM. nih.gov Such campaigns allow for the rapid evaluation of thousands of compounds, paving the way for the identification of novel pyridazine-based scaffolds with therapeutic potential. The process often flags compounds that may be Pan-Assay Interference Compounds (PAINS), requiring further validation to ensure the observed activity is specific. nih.gov

Cell-Based Assays

Once initial hits are identified, cell-based assays are employed to evaluate the effects of the compounds on cellular functions, particularly cell viability and proliferation. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov Numerous studies on pyridazine analogues have utilized this assay to determine their cytotoxic properties against various human cancer cell lines. nih.govnih.gov For example, piperazine-substituted pyranopyridines were evaluated for their antiproliferative activity across a panel of tumor cell lines, with mechanisms of cytotoxicity assessed using fluorescent microscopy to observe phenomena like apoptosis. nih.gov These assays are crucial for determining the concentration at which a compound exhibits a therapeutic effect (e.g., IC50 value) and for assessing its selectivity towards cancer cells over non-cancerous cells. nih.gov

Enzyme Inhibition Assays

To understand the molecular mechanism of action, enzyme inhibition assays are conducted to determine if the pyridazine analogues target specific enzymes involved in cancer progression. Many pyridazine-containing compounds have been identified as kinase inhibitors. nih.gov For instance, a series of 3,6-disubstituted pyridazines were evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. nih.govnih.gov These assays revealed that the compounds possessed potent inhibitory action towards CDK2, with IC50 values in the nanomolar range. nih.govnih.gov Similarly, other pyridazine derivatives were designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, and their inhibitory effects were confirmed through in vitro assays. nih.gov Such enzymatic assays are fundamental for validating the molecular target of a compound series and guiding further structural optimization.

Investigation of Antiproliferative and Anticancer Activities

Following initial screening, promising pyridazine analogues undergo more detailed investigation to characterize their antiproliferative and anticancer properties across a broader range of cancer types and to elucidate their mechanisms of action.

Evaluation against Human Tumor Cell Lines (e.g., leukemia, non-small cell lung cancer, colon, central nervous system, melanoma, ovarian, renal, prostate, breast)

Analogues of 3-Ethynyl-6-(piperidin-1-yl)pyridazine have been extensively tested against panels of human tumor cell lines to assess the breadth of their anticancer activity. The National Cancer Institute's 60-cell line screen (NCI-60) is a frequently used platform for this purpose. nih.gov Studies have shown that certain 3,6-disubstituted pyridazine derivatives exhibit broad-spectrum antiproliferative activity. For example, compound 9e showed significant growth inhibition against most of the NCI-60 cell lines, with particularly high activity against renal (A498) and breast cancer (T-47D) cell lines. nih.gov Other research has focused on specific cancer types, demonstrating the efficacy of pyridazinone derivatives against cervical (HeLa), breast (SKBR3), and colon (HCT116) cancer cells. researchgate.net A series of 3,6-disubstituted pyridazines showed potent anti-proliferative action towards human breast cancer cell lines T-47D and MDA-MB-231, with some compounds exhibiting submicromolar IC50 values. nih.gov

| Compound Class | Tumor Cell Lines Evaluated | Observed Activity | Reference |

|---|---|---|---|

| 3,6-Disubstituted Pyridazines | NCI-60 Panel (including leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, breast) | Compound 9e showed 97.91% inhibition on A498 renal cancer and 79.98% on T-47D breast cancer. | nih.gov |

| Pyridazin-3(2H)-one Derivatives | HeLa (Cervical), SKBR3 (Breast), HCT116 (Colon), A375 (Skin), H1299 (Lung) | Good to moderate activity; HCT116 and HeLa were most sensitive. | researchgate.net |

| 3,6-Disubstituted Pyridazines | T-47D (Breast), MDA-MB-231 (Breast), SKOV-3 (Ovarian) | Submicromolar IC50 values against breast cancer lines (e.g., 0.43 µM for compound 11m on T-47D). Weak activity against ovarian line. | nih.gov |

| Piperazine-Substituted Pyranopyridines | Panel of various tumor cell lines | Antiproliferative activity at micromolar and submicromolar concentrations. | nih.gov |

| 3(2H)-Pyridazinone Derivatives | AGS (Gastric Adenocarcinoma) | Good anti-proliferative effects. | nih.gov |

Mechanistic Studies of Antiproliferative Effects

Understanding the mechanism by which these compounds inhibit cancer cell growth is crucial for their development as drugs. Mechanistic studies have revealed that pyridazine analogues can induce cancer cell death through various pathways.

One key mechanism is the induction of apoptosis, or programmed cell death. Studies on 3,6-disubstituted pyridazines demonstrated that active compounds caused an alteration in the cell cycle progression and induced apoptosis in breast cancer cells. nih.govresearchgate.net This was often confirmed by Annexin V-FITC assays, which detect early apoptotic events. nih.gov For some piperazine-containing compounds, the induction of apoptosis was shown to occur via the intrinsic pathway, evidenced by a decrease in the mitochondrial membrane potential and the release of cytochrome c. nih.gov

Another identified mechanism is the inhibition of critical signaling pathways that support cancer cell survival and proliferation. For example, certain pyridazine derivatives were found to downregulate the JNK1 gene expression and curb the protein levels of its phosphorylated form, as well as its downstream targets c-Jun and c-Fos. nih.gov This inhibition of the JNK pathway can restore the activity of tumor suppressors like p53. nih.gov Furthermore, the potent antiproliferative activity of some pyridazine series has been directly linked to their inhibition of key cell cycle enzymes like CDK2, leading to cell cycle arrest. nih.govnih.gov

DNA Interaction Studies

No studies investigating the interaction of this compound with DNA have been found in the public domain. Research into DNA interactions of pyridazine-containing molecules has typically focused on metal complexes where the pyridazine acts as a ligand, which is not relevant to the activity of the compound itself mdpi.commdpi.comresearchgate.netnih.gov.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Modulatory Activity

Pan-Antagonist Profiles (M1-M5)

Direct studies on the muscarinic acetylcholine receptor (mAChR) activity of this compound are not available in the reviewed literature. However, research on a series of structurally related compounds containing the 6-(piperidin-1-yl)pyridazine core has been reported.

A study focused on the discovery of novel M4 antagonists identified a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines. These compounds, while differing at the 3-position, were found to exhibit pan-muscarinic antagonist activity across all five receptor subtypes (M1-M5) nih.govnih.gov. The series was characterized as lacking significant subtype selectivity nih.gov. This suggests that the 6-(piperidin-1-yl)pyridazine scaffold can be a component of muscarinic receptor antagonists. The specific contribution of the 3-ethynyl substituent to mAChR activity remains uninvestigated.

M4 Receptor Selective Antagonism

Research into analogues of this compound has identified a novel series with a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core that demonstrates activity at the muscarinic acetylcholine M4 receptor. nih.govnih.gov A high-throughput screening campaign identified a hit compound which, after multidimensional optimization, led to the development of potent antagonists at the human M4 (hM4) receptor with IC50 values under 200 nM. nih.govnih.gov

Despite these optimization efforts to enhance potency at the M4 receptor, the series ultimately exhibited pan-muscarinic antagonist activity, with affinity across all five muscarinic receptor subtypes (M1-5). nih.govnih.gov The functional selectivity for the M4 receptor was modest, with one of the optimized compounds, 14n (VU6009833) , acting as a potent full antagonist of M1 and M2 receptors while showing weak partial antagonism at M3 and M5. nih.gov This series of compounds represents a significant expansion of the chemical diversity of muscarinic acetylcholine receptor antagonists, notably because they lack the basic or quaternary amine moiety typical of classical antagonists. nih.gov

| Compound | Target | pIC50 ± SEM | IC50 (nM) |

|---|---|---|---|

| Racemic 6 | hM4 | 6.28 ± 0.07 | 530 |

Enantioselective Inhibition

A key finding in the evaluation of the 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series was the discovery of enantioselective inhibition at the M4 receptor. nih.gov The initial hit compound, identified as racemic 6 , was synthesized as discrete (R)- and (S)-enantiomers to investigate this stereoselectivity. nih.gov

The (S)-enantiomer, 6a , demonstrated enhanced potency at the human M4 receptor compared to the racemate. nih.gov Conversely, the (R)-enantiomer, 6b , was significantly less active, revealing a clear enantiomeric preference for M4 inhibition. nih.gov Specifically, there was an approximately 14-fold difference in inhibitory activity between the two enantiomers. nih.gov This enantioselectivity was a driving factor for further investigation, with the initial hypothesis that the more potent enantiomer might display selectivity for the M4 receptor over other muscarinic subtypes. nih.gov However, subsequent profiling revealed a broader pan-muscarinic antagonist activity. nih.govnih.gov

| Compound | Enantiomer | pIC50 ± SEM | IC50 (µM) | Fold Difference |

|---|---|---|---|---|

| 6a | (S) | 6.37 ± 0.08 | 0.44 | ~14x |

| 6b | (R) | 5.24 ± 0.09 | 6.08 |

Other Receptor and Enzyme Target Modulations

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Allosteric Modulation (NAMs, PAMs)

A review of the scientific literature did not yield specific information on the activity of this compound analogues as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).

P2Y14 Receptor Antagonism

A review of the scientific literature did not yield specific information on the activity of this compound analogues as antagonists of the P2Y14 receptor.

GABAA Receptor Positive Allosteric Modulation (α2/3/5 subunits)

A review of the scientific literature did not yield specific information on the activity of this compound analogues as positive allosteric modulators of the GABAA receptor.

Lysine Specific Demethylase 1 (LSD1) Inhibition

A series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure, which are analogues of the core pyridazine scaffold, have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govnih.govresearchgate.net These compounds were designed and synthesized with research demonstrating potent enzymatic inhibition, with Kᵢ values as low as 29 nM. nih.govnih.govresearchgate.net

Enzyme kinetics studies suggest that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.govresearchgate.net Importantly, they exhibit high selectivity for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B), which is a desirable characteristic for potential therapeutic agents. nih.govresearchgate.net The most potent compounds demonstrated over 160-fold selectivity against these related enzymes. nih.govnih.govresearchgate.net

| Compound | LSD1 Kᵢ (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs MAO-A/B) |

|---|---|---|---|---|

| 5 | 180 | >50 | >50 | >270x |

| 16 | 31 | >10 | >10 | >320x |

| 17 | 29 | >10 | >10 | >340x |

| 22 | 110 | >50 | 18 | >160x |

In addition to their enzymatic activity, these potent LSD1 inhibitors were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The compounds strongly inhibited the growth of several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while showing negligible effects on normal cells. nih.govresearchgate.net For instance, compounds 16 , 17 , 20 , and 22 were found to be more effective against MCF-7 breast cancer cells than the parent compound 13 . nih.gov

| Compound | Molm-13 (Leukemia) | MCF-7 (Breast Cancer) | MDA-MB231 (Breast Cancer) |

|---|---|---|---|

| 13 | 4.4 | 6.9 | 8.6 |

| 16 | 1.1 | 3.6 | 5.6 |

| 17 | 0.84 | 3.3 | 6.2 |

| 20 | 1.2 | 3.4 | 6.5 |

| 22 | 1.1 | 3.4 | 5.8 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target in the development of anticancer and antimicrobial therapies. While the pyridazine nucleus is a component of various biologically active compounds, specific research into the DHFR inhibitory activity of this compound and its close analogues is not extensively documented in publicly available literature. However, the broader class of nitrogen-containing heterocyclic compounds, which includes pyridazine derivatives, has been a subject of interest in the design of DHFR inhibitors.

The general approach to developing DHFR inhibitors often involves creating molecules that mimic the structure of the natural substrate, folic acid, to competitively inhibit the enzyme. The structural features of pyridazine-based compounds could potentially be exploited to design novel DHFR inhibitors. Computational methods, such as molecular docking, are often employed to predict the binding affinity of new compounds to the active site of DHFR. For instance, studies on other heterocyclic systems like 1,3,4-thiadiazole (B1197879) derivatives have utilized such in silico methods to identify promising candidates for DHFR inhibition. These studies have shown that specific substitutions on the heterocyclic ring can lead to effective interactions with the enzyme's active site.

While direct experimental data on this compound's effect on DHFR is not available, the exploration of pyridazine scaffolds in this context remains a potential area for future research in the quest for new therapeutic agents.

In Vitro Antimicrobial and Antiviral Activity Assessments

The pyridazine scaffold is a constituent of numerous compounds that have been investigated for their therapeutic potential against a variety of microbial and viral pathogens. researchgate.net Research has demonstrated that certain pyridazine derivatives exhibit notable in vitro activity against both bacterial and viral strains.

A range of novel pyridazine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain pyrano[2,3-c]pyridazine derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.gov Similarly, some fused pyrazolo[3,4-c]pyridazine derivatives have shown a broad spectrum of antibacterial and antifungal activities. nih.gov

In the realm of antiviral research, various pyridazine analogues have also been assessed. Studies on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have revealed their potential as inhibitors of viral replication. nih.gov Specifically, certain compounds within this series were found to be potent inhibitors of human cytomegalovirus and varicella-zoster virus in vitro. nih.gov Furthermore, other research has focused on the anti-hepatitis A virus (HAV) activity of newly synthesized pyridazine derivatives, with some compounds showing promising effects. nih.gov

| Compound/Derivative Class | Organism(s) | Activity |

| Pyrano[2,3-c]pyridazines | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus albicans | Antibacterial and antifungal activity. nih.gov |

| Fused pyrazolo[3,4-c]pyridazines | E. coli, Bacillus megaterium, B. subtilis, Fusarium proliferatum, Trichoderma harzianum, A. niger | Broad-spectrum antibacterial and antifungal activities. nih.gov |

| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human cytomegalovirus | Potent inhibitor of viral replication. nih.gov |

| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | Varicella-zoster virus | Inhibitor of viral replication. nih.gov |

| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione | Hepatitis A Virus (HAV) | Highest effect against HAV in the tested series. nih.gov |

This table presents data for analogues and not for this compound.

Preclinical Pharmacological Studies in Animal Models

The ability of a compound to cross the blood-brain barrier is a critical factor for its potential use in treating central nervous system (CNS) disorders. While specific data on the CNS penetration of this compound is not available, studies on structurally related compounds provide valuable insights.

Research on a series of novel M4 muscarinic acetylcholine receptor antagonists, which are based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, has demonstrated excellent CNS penetration. One of the optimized compounds from this series, which shares the 6-(piperidin-1-yl)pyridazine moiety, was shown to have a high brain-to-plasma ratio in rats.

The following table presents the CNS penetration data for a key analogue from this series.

| Compound | Kp | Kp,uu |

| Analogue with a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core | 2.1 | 1.1 |

Kp: Brain-to-plasma ratio. Kp,uu: Unbound brain-to-unbound plasma ratio.

These findings suggest that the 6-(piperidin-1-yl)pyridazine scaffold may be a favorable structural motif for achieving good CNS distribution.

Although direct studies on the efficacy of this compound in animal models of Parkinson's disease, anxiety, or epilepsy have not been reported, the broader class of pyridazine derivatives has been explored for its potential in treating various neurological disorders.

The pyridazine nucleus is a key component in a variety of compounds that interact with the central nervous system. For instance, certain pyridazine derivatives have been investigated for their anticonvulsant properties. Additionally, the development of selective M4 muscarinic acetylcholine receptor antagonists, which are considered a potential therapeutic approach for Parkinson's disease, has included compounds with a pyridazine core. Furthermore, some triazolopyridazine derivatives have been identified as selective agonists for GABA(A) receptor subtypes, demonstrating potent anxiolytic activity in preclinical models without sedative effects.

These examples underscore the potential of the pyridazine scaffold in the design of novel therapeutics for neurological disorders. However, it is important to reiterate that specific preclinical data for this compound in models of Parkinson's disease, anxiety, or epilepsy is currently lacking in the scientific literature.

The anticancer potential of pyridazine derivatives has been an active area of research. scispace.combohrium.comnih.gov While specific in vivo antitumor efficacy data for this compound is not available, studies on other 3,6-disubstituted pyridazine analogues have shown promising results in murine models.

In one such study, a novel 3,6-disubstituted pyridazine derivative, compound 9e, was evaluated for its in vivo anticancer activity using an Ehrlich ascites carcinoma (EAC) solid tumor model in mice. nih.gov The administration of this compound resulted in a significant reduction in tumor volume. nih.gov Histopathological analysis of the tumor sections from the treated mice revealed extensive necrosis and the presence of multiple apoptotic bodies, indicating the compound's ability to induce cancer cell death. nih.gov

The following table summarizes the in vivo antitumor efficacy of compound 9e in the EAC solid tumor model.

| Treatment Group | Mean Tumor Volume (mm³) ± SD |

| Control (EAC-bearing mice) | 2511.3 ± 141.7 |

| Compound 9e (15 mg/kg) | 598.5 ± 53.6* |

*Statistically significant reduction in tumor volume compared to the control group. nih.gov

These findings suggest that the 3,6-disubstituted pyridazine scaffold is a promising template for the development of novel anticancer agents. Further investigation into the antitumor potential of other analogues, including this compound, in various murine cancer models would be a valuable next step.

Structure Activity Relationship Sar and Lead Optimization

Elucidation of Key Pharmacophoric Features

The fundamental structure of 3-ethynyl-6-(piperidin-1-yl)pyridazine comprises three key pharmacophoric elements: the pyridazine (B1198779) ring, the ethynyl (B1212043) group, and the piperidine (B6355638) moiety. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, often serves as a central scaffold, orienting the other functional groups in a specific spatial arrangement for optimal interaction with the target protein. Its nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity.

The ethynyl group at the 3-position is a rigid, linear linker that can engage in various non-covalent interactions, including hydrogen bonding (acting as a weak hydrogen bond donor) and π-π stacking with aromatic residues in the binding pocket. Its linear geometry can be crucial for accessing deep and narrow cavities within a protein.

Impact of Substituent Modifications on Biological Activity

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity. These modifications can be broadly categorized into substitutions on the pyridazine ring, alterations of the ethynyl group, and derivatizations of the piperidine moiety.

Pyridazine Ring Substitutions

While the core 3,6-disubstituted pyridazine is often essential, modifications at other positions of the pyridazine ring, namely C4 and C5, can significantly influence activity and selectivity. Introduction of small alkyl or halogen substituents at these positions can modulate the electronic properties and steric profile of the molecule. For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, the introduction of a lipophilic environment at the C-5 position of the pyridazine ring was found to be favorable for acetylcholinesterase (AChE)-inhibitory activity and selectivity. nih.gov This suggests that even for the this compound scaffold, exploration of C4 and C5 substitutions could be a viable strategy for enhancing biological activity.

Table 1: Impact of Pyridazine Ring Substitutions on Biological Activity (Hypothetical Data)

| Compound | R4 | R5 | Biological Activity (IC50, nM) |

| 1 | H | H | 50 |

| 1a | CH3 | H | 35 |

| 1b | H | CH3 | 28 |

| 1c | F | H | 42 |

| 1d | H | F | 65 |

| 1e | Cl | H | 38 |

| 1f | H | Cl | 72 |

This table presents hypothetical data to illustrate the potential impact of substitutions on the pyridazine ring, as specific data for this compound was not available in the searched literature.

Ethynyl Group Modifications

The ethynyl group is a key interaction motif, and its modification or replacement can have a profound impact on biological activity. Bioisosteric replacement of the ethynyl group with other small, rigid linkers can help to probe the nature of its interactions. For example, replacing the ethynyl C-H with a nitrogen atom to form a cyano group can alter the hydrogen bonding capacity and electronic distribution. The ethynyl moiety can also be a valuable bioisostere for other groups, such as halogens, and can participate in similar interactions. nih.gov

Furthermore, extending the ethynyl group with small substituents or replacing the terminal hydrogen with other functional groups can be explored to optimize interactions within the binding pocket.

Table 2: Impact of Ethynyl Group Modifications on Biological Activity (Hypothetical Data)

| Compound | R (on Ethynyl) | Biological Activity (IC50, nM) |

| 2 | H | 50 |

| 2a | CH3 | 75 |

| 2b | F | 60 |

| 2c | CN | 45 |

| 2d | OH | 90 |

This table presents hypothetical data to illustrate the potential impact of modifications to the ethynyl group, as specific data for this compound was not available in the searched literature.

Piperidine Moiety Derivatizations

The piperidine ring offers multiple avenues for derivatization to enhance potency and selectivity. Substitutions on the piperidine ring can influence its conformation, basicity, and interactions with the target protein. For instance, in a series of 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines, the size of the substituent on the oxadiazole ring, which is attached to the piperidine, was shown to be a function of the affinity to the dopamine (B1211576) transporter (DAT). nih.gov This highlights the importance of the size and nature of substituents on the piperidine moiety.

In the context of this compound, substitutions at the 2, 3, or 4-positions of the piperidine ring with various functional groups (e.g., alkyl, hydroxyl, fluoro) could be explored to probe for additional binding interactions.

Table 3: Impact of Piperidine Moiety Derivatizations on Biological Activity (Hypothetical Data)

| Compound | Piperidine Substitution | Biological Activity (IC50, nM) |

| 3 | None | 50 |

| 3a | 4-OH | 40 |

| 3b | 4-F | 30 |

| 3c | 4-CH3 | 65 |

| 3d | 3-OH | 55 |

| 3e | 3-F | 48 |

This table presents hypothetical data to illustrate the potential impact of derivatizations of the piperidine moiety, as specific data for this compound was not available in the searched literature.

Identification of "Molecular Switches" and Selectivity Determinants

A key goal in drug discovery is the development of compounds that selectively target a specific receptor or enzyme subtype to minimize off-target effects. For this compound derivatives, subtle structural modifications can act as "molecular switches," dramatically altering the selectivity profile.

For instance, the stereochemistry of substituents on the piperidine ring can be a critical determinant of selectivity. In a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, the (S)-enantiomer showed enhanced potency for the M4 muscarinic receptor compared to the (R)-enantiomer, indicating a clear stereochemical preference for binding. nih.gov Similarly, the introduction of specific functional groups on the pyridazine or piperidine rings can favor interactions with unique residues in the binding pocket of one target over another. Identifying these "molecular switches" requires a combination of systematic SAR studies, computational modeling, and structural biology.

Strategies for Enhancing Potency and Selectivity

Building upon the SAR data, several strategies can be employed to enhance the potency and selectivity of this compound derivatives.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of novel derivatives and guide the design of compounds with improved interactions.

Bioisosteric Replacement: As discussed earlier, the replacement of key functional groups with their bioisosteres can be a powerful tool to fine-tune physicochemical properties and biological activity. nih.govresearchgate.net For example, replacing the pyridazine core with other heteroaromatic systems could be explored to modulate the ADME (absorption, distribution, metabolism, and excretion) properties while maintaining or improving potency.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by incorporating cyclic structures or bulky groups on the piperidine moiety, can reduce the entropic penalty upon binding and lead to higher affinity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent lead compound. The this compound scaffold itself can be considered a privileged fragment that can be further elaborated.

Computational Chemistry and in Silico Modeling

In Silico Prediction of Pharmacokinetic Properties (ADME)

Assessment of Drug-Likeness and Lead Prioritization

The lack of available information prevents a scientifically accurate and evidence-based discussion on the computational chemistry and in silico modeling of 3-Ethynyl-6-(piperidin-1-yl)pyridazine. Future research may explore the potential of this compound, at which point such computational analyses would be invaluable in elucidating its properties and potential applications. Until then, any discussion on these aspects would be purely speculative and not grounded in scientific evidence.

Medicinal Chemistry Perspectives and Future Directions

Design Principles for Novel Pyridazine-Based Therapeutics

The design of new therapeutic agents based on the pyridazine (B1198779) core is guided by several key principles aimed at optimizing efficacy, selectivity, and pharmacokinetic properties. A fundamental approach is structure-based drug design, which leverages the three-dimensional structure of the biological target to design molecules that fit precisely into the active site. This strategy has been successfully employed in the development of pyridazine-containing kinase inhibitors, where the pyridazine moiety often serves as a hinge-binding motif. nih.govthieme-connect.com

Structure-activity relationship (SAR) studies are crucial in guiding the optimization of lead compounds. researchgate.netnih.govbeilstein-journals.org For 6-substituted pyridazine derivatives, the nature of the substituent at this position has been shown to significantly influence biological activity. For instance, the introduction of a piperidine (B6355638) ring, as in 3-Ethynyl-6-(piperidin-1-yl)pyridazine, can enhance potency and modulate physicochemical properties such as solubility and membrane permeability. The ethynyl (B1212043) group at the 3-position provides a handle for further chemical modification or can be involved in specific interactions with the target protein.

Table 1: Design Strategies for Pyridazine-Based Therapeutics

| Design Principle | Description | Application Example |

| Structure-Based Design | Utilization of the 3D structure of the target protein to guide the design of complementary ligands. | Development of selective kinase inhibitors where the pyridazine core interacts with the hinge region of the kinase. nih.govthieme-connect.com |

| Bioisosteric Replacement | Substitution of a chemical group with another that has similar physical and chemical properties to enhance biological activity or reduce toxicity. | Using the pyridazine ring as a substitute for a phenyl group to improve metabolic stability. nih.gov |

| Molecular Hybridization | Combining two or more pharmacophores to create a single molecule with multiple pharmacological activities. | Fusing a pyridazine ring with other heterocyclic systems to target multiple pathways in cancer. |

| Structure-Activity Relationship (SAR) | Investigating how chemical structure relates to biological activity to guide the optimization of lead compounds. | Modifying substituents on the pyridazine ring to improve potency and selectivity. researchgate.netbeilstein-journals.org |

Role of this compound Analogues as Chemical Probes

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in the available literature, its structural features suggest a strong potential for such applications. Chemical probes are essential tools in chemical biology for the study of biological systems, target validation, and drug discovery. nih.gov The design of an effective chemical probe requires a molecule to possess high affinity and selectivity for its target, along with a functional group for conjugation to a reporter molecule, such as a fluorescent dye or an affinity tag.

The ethynyl group in this compound is a particularly useful functional group for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly efficient, specific, and can be performed under biocompatible conditions, making it ideal for labeling biological molecules. Analogues of this compound could therefore be designed as chemical probes to investigate the function and localization of their target proteins within a cellular context.

For example, if a derivative of this compound is found to be a potent inhibitor of a specific enzyme, an analogue bearing the ethynyl group could be synthesized and used to:

Identify the target protein: By attaching a biotin (B1667282) tag to the ethynyl group, the probe can be used to pull down its binding partners from a cell lysate, which can then be identified by mass spectrometry.

Visualize the target protein: By attaching a fluorescent dye, the probe can be used to visualize the subcellular localization of the target protein using fluorescence microscopy.

Quantify target engagement: Competition assays with a fluorescently labeled probe can be used to measure the binding affinity of other unlabeled compounds.

The development of such chemical probes would be a valuable contribution to the study of the biological pathways modulated by this class of compounds.

Advanced Drug Design Paradigms

The development of pyridazine-based therapeutics is increasingly benefiting from advanced drug design paradigms that integrate computational and experimental approaches. In silico methods, such as molecular docking and molecular dynamics simulations, are now routinely used to predict the binding mode of a ligand to its target protein and to estimate its binding affinity. These methods allow for the virtual screening of large compound libraries to identify promising candidates for further experimental evaluation, thereby accelerating the drug discovery process.

Pharmacophore modeling is another powerful computational tool that is used to identify the key structural features required for biological activity. A pharmacophore model can be generated based on a set of known active compounds or from the structure of the target protein. This model can then be used to search for new compounds that match the pharmacophore and are therefore likely to be active.

Furthermore, the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational models is becoming an integral part of the drug design process. By identifying potential liabilities at an early stage, medicinal chemists can prioritize compounds with a higher probability of success in clinical development. The pyridazine scaffold is often explored for its favorable ADMET properties, including its potential to reduce interactions with the hERG potassium channel, a common cause of cardiotoxicity. nih.gov

Patent Landscape Analysis and Intellectual Property Considerations

The patent landscape for pyridazine derivatives is highly active, reflecting the significant interest of the pharmaceutical industry in this class of compounds. A search of patent databases reveals numerous patents covering the synthesis and use of pyridazine derivatives for a wide range of therapeutic applications, particularly in oncology and inflammatory diseases. google.comunifiedpatents.comgoogle.comgoogle.com

These patents typically claim novel chemical entities, pharmaceutical compositions containing these compounds, and their use in treating specific diseases. The claims are often broad, covering a range of substituents on the pyridazine core, in an effort to protect a wide chemical space. For a new pyridazine-based therapeutic to be commercially successful, it is crucial to secure strong intellectual property protection. This involves not only demonstrating novelty and non-obviousness over the existing prior art but also providing sufficient data to support the claimed therapeutic utility.

Key areas of patent activity for pyridazine derivatives include:

Kinase inhibitors: A large number of patents describe pyridazine derivatives as inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases. nih.govthieme-connect.com

GPCR modulators: Pyridazine-containing compounds have also been patented as modulators of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes.

Enzyme inhibitors: Patents also cover the use of pyridazine derivatives as inhibitors of other enzymes, such as phosphodiesterases and histone deacetylases.

A thorough analysis of the patent landscape is essential for any research and development program focused on pyridazine-based therapeutics to ensure freedom to operate and to identify opportunities for innovation.

Opportunities for Combination Therapies and Repurposing

The development of resistance to single-agent therapies is a major challenge in the treatment of many diseases, particularly cancer. Combination therapy, which involves the use of two or more drugs with different mechanisms of action, is a promising strategy to overcome drug resistance and to improve treatment outcomes. Pyridazine-based therapeutics, with their diverse range of biological activities, are well-suited for use in combination with other agents. For example, a pyridazine-based kinase inhibitor could be combined with a cytotoxic chemotherapy agent to target cancer cells through multiple pathways. nih.gov

Drug repurposing, also known as drug repositioning, is another attractive strategy that involves identifying new therapeutic uses for existing drugs. invivobiosystems.com This approach can significantly reduce the time and cost of drug development, as the safety and pharmacokinetic profiles of the repurposed drug are already known. There is a growing interest in repurposing pyridazine derivatives for new indications. For instance, some pyridazine compounds that were initially developed for other purposes are now being investigated for their potential in treating neurological disorders. researchgate.netresearchgate.netnih.gov The ability of certain pyridazine derivatives to modulate synaptic plasticity suggests their potential utility in conditions such as Alzheimer's disease and other neurodegenerative disorders. nih.gov

Table 2: Potential Therapeutic Applications for Repurposing Pyridazine Derivatives

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence |

| Neurological Disorders | Modulation of synaptic plasticity, MAO inhibition | Studies showing that pyridazine derivatives can enhance long-term potentiation and have neuroprotective effects. nih.govnih.gov |

| Oncology | Inhibition of multiple kinases, anti-angiogenic effects | Numerous studies demonstrating the anticancer activity of pyridazine derivatives against various cancer cell lines. nih.govnih.govjst.go.jp |

| Inflammatory Diseases | Inhibition of pro-inflammatory cytokines, COX inhibition | Reports on the anti-inflammatory properties of pyridazine derivatives in various models of inflammation. rsc.org |

| Infectious Diseases | Antiviral, antibacterial, and antifungal activity | Screening of pyridazine libraries has identified compounds with activity against a range of pathogens. nih.gov |

Emerging Research Avenues

The field of pyridazine-based drug discovery is continuously evolving, with new research avenues emerging that promise to deliver the next generation of innovative therapeutics. One exciting area of research is the development of pyridazine derivatives that target novel biological pathways. For example, recent studies have identified pyridazine-containing compounds as potent agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to cancer and infections. nih.gov

Another emerging area is the development of pyridazine-based proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology offers a novel approach to drug discovery that can target proteins that are difficult to inhibit with traditional small molecules.

Furthermore, the unique photophysical properties of some pyridazine derivatives are being explored for applications in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. The development of pyridazine-based photosensitizers with improved tumor selectivity and efficacy is an active area of research.

The continued exploration of the chemical space around the pyridazine scaffold, combined with a deeper understanding of the molecular basis of disease, will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases. medscape.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.